

Quality Control Specifications for CAS 1017480-89-5 Procurement

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Compound of Interest

Compound Name: 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

CAS No.: 1017480-89-5

Cat. No.: B3394255

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A Technical Guide for Medicinal Chemistry & Process Development[1]

Part 1: Executive Technical Profile

CAS 1017480-89-5 is a high-value heterocyclic building block characterized by a morpholine scaffold with a gem-dimethyl substitution at the C2 position and a methoxyphenyl group at C6.

[1] Its structural rigidity and lipophilicity make it a critical scaffold for designing monoamine transporter inhibitors and sigma receptor ligands.

Property	Specification
Chemical Name	6-(4-methoxyphenyl)-2,2-dimethylmorpholine
Molecular Formula	C ₁₃ H ₁₉ NO ₂
Molecular Weight	221.30 g/mol
Structural Class	Substituted Morpholine / Phenethylamine derivative
Key Function	Chiral/Achiral Intermediate for API Synthesis
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Part 2: Comparative Performance Analysis

When procuring CAS 1017480-89-5, the primary decision lies between High-Purity Research Grade and Technical Grade.^[1] The choice significantly impacts downstream experimental success, particularly in Structure-Activity Relationship (SAR) studies where impurity interference can produce false positives.

Research Grade vs. Technical Grade

The following table compares the performance impact of procuring >98% purity (Recommended) versus standard >95% options.

Feature	High-Purity Grade (>98%)	Technical Grade (~95%)	Impact on Research
Impurity Profile	<0.5% Single Unknown Impurity	Up to 2-3% Des-methyl or Regioisomers	Critical: Regioisomers (e.g., 3,3-dimethyl variants) can competitively bind to targets, skewing IC50 data.[1]
Residual Solvents	<500 ppm (NMR confirmed)	Often high in Toluene/THF	High solvent loads can be cytotoxic in cell-based assays, mimicking "activity."
Salt Form Consistency	Defined (Free Base or HCl)	Variable (Often mixed salts)	Inconsistent stoichiometry leads to weighing errors and non-reproducible molar dosing.
Application	Late-stage SAR, Biological Assays	Early-stage Synthesis	Use Technical Grade only if the molecule will be purified again in the next step.[1]

The Stereochemistry Factor

Critical Note: The structure contains a chiral center at C6.

- CAS 1017480-89-5 is typically assigned to the Racemate or unspecified stereochemistry in general catalogs.[1]
- Risk: If your biological target is stereoselective (e.g., a receptor pocket), using the racemate effectively halves your active concentration and introduces 50% "inert" or potentially antagonistic diastomer.
- Recommendation: For biological assays, explicitly request Chiral Purity Data (ee% > 99%) or Chiral Resolution if a specific enantiomer (R or S) is required.

Part 3: Procurement & QC Specifications

To ensure scientific integrity, attach the following "Dealbreaker" specifications to your purchase order (PO).

Core Specifications Table

Attribute	Acceptance Criteria	Method
Appearance	White to Off-white Crystalline Solid	Visual
Identification A	$^1\text{H-NMR}$ conforms to structure	NMR (DMSO- d_6)
Identification B	Mass Spec (M+H) = 222.3 \pm 0.5 amu	LC-MS (ESI+)
Assay (Purity)	$\geq 98.0\%$ (Area %)	HPLC (Method below)
Chiral Purity	Report Enantiomeric Excess (ee%)	Chiral HPLC
Water Content	$\leq 0.5\%$ w/w	Karl Fischer
Residual Solvents	Methanol < 3000 ppm, Toluene < 890 ppm	GC-HS

Critical Impurities to Monitor

- Des-methyl Analog: 6-(4-methoxyphenyl)-2-methylmorpholine.[1] (Result of incomplete methylation during synthesis).
- Regioisomer: 5-(4-methoxyphenyl)-2,2-dimethylmorpholine.[1] (Result of cyclization errors).
- Precursor Carryover: 2-amino-1-(4-methoxyphenyl)ethanol derivatives.[1]

Part 4: Experimental Validation Protocols

Do not rely solely on the Vendor CoA. Validate the material upon receipt using these self-validating protocols.

Protocol A: Analytical HPLC (Reverse Phase)

This method separates the main peak from common synthetic byproducts.

- Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 μ m) or equivalent.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Detection: UV @ 220 nm (Amide/Amine absorption) and 275 nm (Aromatic ring).
- Gradient:
 - 0-2 min: 5% B (Isocratic hold)[1]
 - 2-15 min: 5% -> 95% B (Linear Gradient)[1]
 - 15-20 min: 95% B (Wash)[1]
- Pass Criteria: Main peak retention time ~8-10 min. No single impurity > 0.5%.

Protocol B: Rapid $^1\text{H-NMR}$ Identity Check

Run in DMSO- d_6 . Verify the diagnostic signals to confirm the 2,2-dimethyl substitution, which distinguishes this CAS from cheaper analogs.

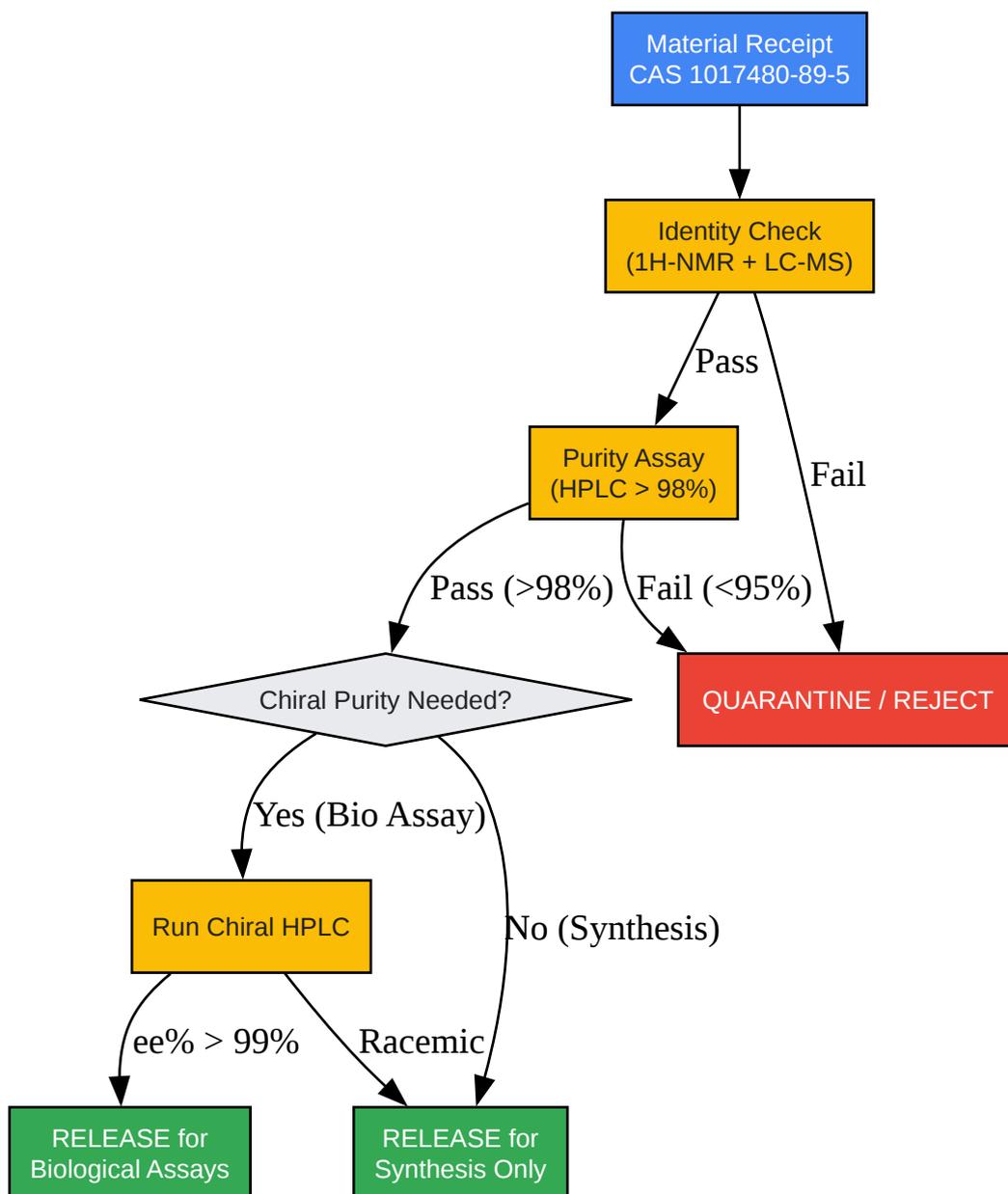
- Aromatic Region: Two doublets (AA'BB' system) at δ 6.8 - 7.3 ppm (4H, 4-methoxyphenyl). [1]
- Methoxy Group: Singlet at δ 3.73 ppm (3H).
- Diagnostic Gem-Dimethyl: Two distinct singlets (or one overlapping singlet depending on resolution) around δ 1.1 - 1.3 ppm (6H).[1] Absence of these signals indicates the wrong product.

- Morpholine Core: Multiplets at δ 2.5 - 4.0 ppm corresponding to the CH₂ and CH protons of the ring.

Part 5: Visualizations

QC Decision Tree (Workflow)

This logic flow ensures that only material suitable for the specific experimental stage is released.

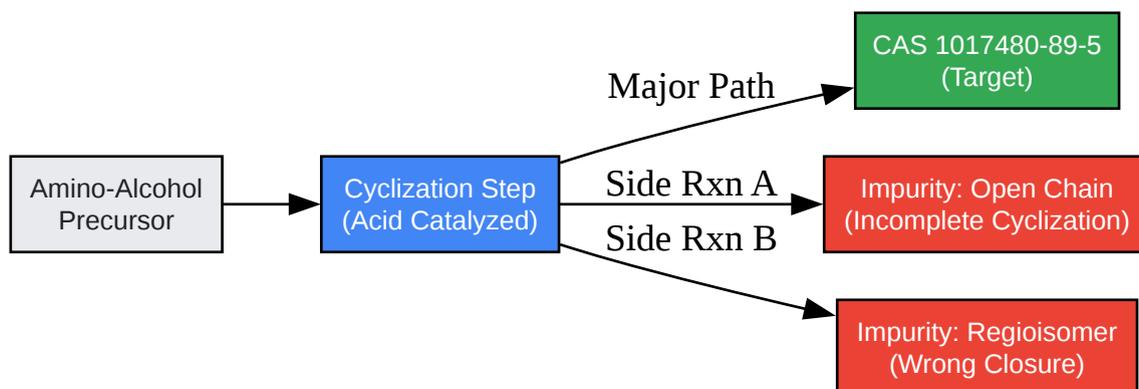


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Caption: QC Decision Tree separating workflows for biological vs. synthetic applications.

Synthesis & Impurity Origin

Understanding the synthesis helps identify potential impurities.



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Caption: Simplified pathway showing origin of critical process impurities (Regioisomers and Open Chain forms).

References

- MolCore. Product Data Sheet: **6-(4-methoxyphenyl)-2,2-dimethylmorpholine** (CAS 1017480-89-5).[1][2] Retrieved from [1]
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24271540 (**6-(4-methoxyphenyl)-2,2-dimethylmorpholine**). Retrieved from [1]
- International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from
- U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

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Sources

- 1. (5Z)-4-Hydroxy-3-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-5-((4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)methylene)-2(5H)-furanone | C27H28O5 | CID 54675755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine | C13H19NO2 | CID 24271540 - PubChem [pubchem.ncbi.nlm.nih.gov]
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